molecular formula C8H10N2O4 B1399418 Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate CAS No. 1095822-20-0

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Cat. No.: B1399418
CAS No.: 1095822-20-0
M. Wt: 198.18 g/mol
InChI Key: CXFWVKQYNKXWNT-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a high-purity pyrimidine derivative intended for research and manufacturing applications, strictly not for direct human use. This compound is of significant interest in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of more complex molecules. Its core structure, featuring the dihydroxypyrimidine moiety, is a key pharmacophore in various bioactive compounds and potential therapeutic agents. Researchers value this chemical for its utility in exploring structure-activity relationships and developing novel enzyme inhibitors. As a fine chemical with specialized applications, it is essential for laboratory professionals to handle this material with care, referring to the Safety Data Sheet for proper hazard and risk management. This product is offered for research and further manufacturing use only.

Properties

IUPAC Name

ethyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-7(12)9-4-10-8(5)13/h4H,2-3H2,1H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFWVKQYNKXWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727054
Record name Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095822-20-0
Record name Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
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Preparation Methods

The synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate typically involves the reaction of ethyl acetoacetate with 4,6-dihydroxypyrimidine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

Urease Inhibition

One of the primary applications of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is in the development of urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various pathogenic processes, particularly in infections caused by Helicobacter pylori and other urease-producing bacteria. Compounds with similar structures have demonstrated significant urease inhibition, making them promising candidates for treating gastrointestinal disorders associated with these infections .

Antioxidant Properties

The compound also exhibits antioxidant properties due to the presence of hydroxyl groups. These properties can provide protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of 4,6-dihydroxypyrimidine can scavenge free radicals, thus contributing to their potential therapeutic applications.

Synthetic Applications

This compound can undergo various chemical transformations that make it valuable in organic synthesis. It can participate in:

  • Condensation Reactions : The compound can react with acetic anhydride or other acylating agents to yield acetylated derivatives.
  • Nucleophilic Substitutions : The hydroxyl groups can be converted into better leaving groups (e.g., halides or tosylates), facilitating further synthetic modifications.

Research has focused on the interaction of this compound with biological targets through molecular docking studies. These studies reveal favorable interactions between the compound and active sites of target enzymes like urease. Such insights are crucial for understanding the mechanism of action and guiding further modifications to enhance biological activity .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetateLacks the second hydroxyl groupMay exhibit different biological activities
4-Amino-2-hydroxypyrimidineContains amino group instead of esterKnown for its antibacterial properties
5-Fluoro-2-amino-4,6-dihydroxypyrimidineFluorinated derivativeEnhanced potency against certain bacterial strains
4,6-Dichloropyrimidine derivativesContains chlorine substituentsOften shows increased reactivity in chemical synthesis

Mechanism of Action

The mechanism of action of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Implications
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (1095822-20-0) 4,6-dihydroxy, 5-ethyl acetate C₈H₁₀N₂O₄ 198.18 High polarity due to hydroxyl groups; enhanced solubility in aqueous media .
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate (870761-04-9) 2-hydroxy, 4,6-dimethyl, 5-ethyl acetate C₁₀H₁₄N₂O₃ 210.23 Methyl groups increase lipophilicity; reduced solubility compared to parent compound .
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (499209-19-7) 2-amino, 4-hydroxy, 6-methyl, 5-ethyl acetate C₉H₁₃N₃O₃ 211.22 Amino group enhances hydrogen bonding capacity; potential for improved target binding .
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (Proxymetacaine intermediate) 2-butyl, 4-methyl, 6-oxo, 5-ethyl acetate C₁₃H₂₀N₂O₃ 252.31 Bulky butyl group increases hydrophobicity; oxo group may influence tautomeric stability .
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (54165419) 4,6-dichloro, 5-methyl acetate C₇H₆Cl₂N₂O₂ 221.04 Chlorine substituents enhance electronegativity; potential for increased reactivity or toxicity .
Ethyl 2-(4-chloropyrimidin-5-yl)acetate (1261740-70-8) 4-chloro, 5-ethyl acetate C₇H₇ClN₂O₂ 198.60 Chlorine reduces hydrogen bond donors; improved membrane permeability .

Key Observations

Substituent Effects on Solubility and Lipophilicity: Hydroxyl groups (e.g., 4,6-dihydroxy in the parent compound) enhance hydrophilicity, favoring aqueous solubility but limiting membrane permeability. Chlorine substituents (e.g., 4-chloro or 4,6-dichloro derivatives) introduce electronegativity, which may enhance binding to hydrophobic pockets in enzymes or receptors but could also elevate toxicity risks .

Functional Group Contributions: The amino group in Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate introduces additional hydrogen-bonding capability, which is critical for interactions with biological targets like DNA or enzymes .

Ester Group Variations :

  • Ethyl vs. methyl esters impact metabolic stability. Ethyl esters are generally hydrolyzed more slowly than methyl esters in vivo, prolonging half-life but requiring careful toxicity profiling .

Pharmacological Relevance

For example:

  • Antimicrobial Activity: Hydroxyl and amino groups (as in 4,6-dihydroxy or 2-amino analogs) may enhance interactions with bacterial enzymes or DNA gyrase .
  • Anticancer Potential: Chlorinated derivatives (e.g., 4,6-dichloro analogs) could interfere with nucleotide synthesis pathways in cancer cells .

Biological Activity

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative noted for its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O3C_8H_{10}N_2O_3. The compound features hydroxyl groups at positions 4 and 6 of the pyrimidine ring, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied. Key areas of research include:

  • Antibacterial Activity : Compounds with similar structures have been shown to inhibit urease, an enzyme linked to infections caused by Helicobacter pylori and other urease-producing bacteria. This inhibition is significant for developing treatments against these pathogens.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .
  • Antioxidant Activity : The hydroxyl groups contribute to antioxidant properties, providing protective effects against oxidative stress.

The mechanism of action involves the interaction of this compound with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or bacterial metabolism, leading to its observed biological effects. Molecular docking studies have suggested favorable interactions between this compound and target enzymes such as urease.

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
AntibacterialInhibition of urease
Anti-inflammatoryCOX-1 IC50: 19.45 μM
COX-2 IC50: 31.4 μM
AntioxidantSignificant protective effects

Case Studies

  • Urease Inhibition : A study evaluating various pyrimidine derivatives found that this compound significantly inhibited urease activity, making it a candidate for treating H. pylori infections.
  • COX Enzyme Inhibition : In vitro assays demonstrated that derivatives exhibited significant inhibition of COX enzymes, with some compounds showing comparable potency to established anti-inflammatory drugs like celecoxib .

Synthesis Methods

The synthesis of this compound typically involves the condensation of malonic acid derivatives with guanidine under basic conditions. Modified Vilsmeier–Haack reactions can also introduce substituents at the pyrimidine ring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, and how can purity be optimized?

  • Methodology :

  • Cyclocondensation : React ethyl acetoacetate with urea or thiourea derivatives under acidic or basic conditions to form the pyrimidine ring. Adjust stoichiometry and temperature (e.g., 80–100°C) to minimize side products.
  • Esterification : Introduce the ethyl acetate moiety via nucleophilic substitution or coupling reactions. Use anhydrous solvents (e.g., ethanol, DMF) and catalysts like DCC (dicyclohexylcarbodiimide) to enhance yield.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons) and ester group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2).
  • IR : Identify hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) stretches.
  • X-ray crystallography : Use SHELX software (SHELXT for space-group determination, SHELXL for refinement) to resolve hydrogen-bonding networks and molecular packing. For example, monoclinic systems (e.g., P21_1/c) with intermolecular O–H···N bonds are common in pyrimidine derivatives .

Q. How do the hydroxyl groups on the pyrimidine ring influence solubility and reactivity?

  • Methodology :

  • Solubility : Test solubility in polar solvents (water, DMSO) and non-polar solvents (chloroform). Hydroxyl groups enhance aqueous solubility but may require pH adjustment (e.g., buffered solutions at pH 6–8) to prevent aggregation.
  • Reactivity : Perform nucleophilic substitution at the 4- and 6-positions using alkyl halides or acyl chlorides. Protect hydroxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers during synthetic steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and interactions with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λmax_{max} ~260–280 nm for pyrimidines).
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Prioritize hydrogen bonds between hydroxyl groups and active-site residues (e.g., Asp27, Ser49) .

Q. What experimental strategies resolve contradictions between spectral data and crystallographic results?

  • Methodology :

  • Cross-Validation : Reconcile NMR-derived bond angles with X-ray torsion angles. For example, discrepancies in dihedral angles may arise from dynamic effects in solution (e.g., rotational barriers).
  • High-Resolution Techniques : Use synchrotron XRD to resolve ambiguous electron density maps. Refine hydrogen positions with SHELXL’s AFIX constraints .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Derivatization : Synthesize analogs by modifying the ester group (e.g., methyl, propyl esters) or pyrimidine substituents (e.g., fluorine at position 2).
  • Biological Assays : Test antifungal/antibacterial activity via microdilution (MIC values against Candida albicans or E. coli). Correlate hydroxyl group positioning with IC50_{50} values using regression models .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodology :

  • Solvent Screening : Use vapor diffusion with ethanol/water (3:1 v/v) or DMSO/ethyl acetate mixtures. Slow evaporation at 4°C promotes single-crystal growth.
  • Twinned Data : Employ SHELXD for dual-space recycling to resolve twinning. Use PLATON’s TWINLAW to identify twin laws .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

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